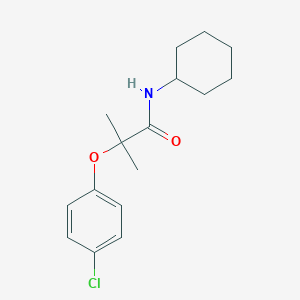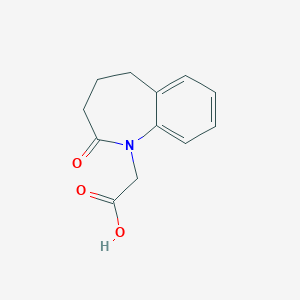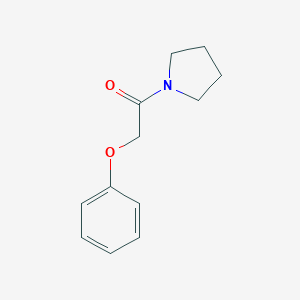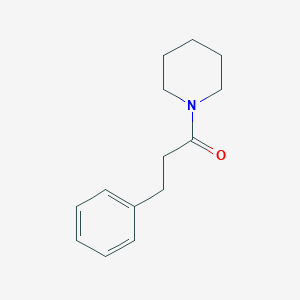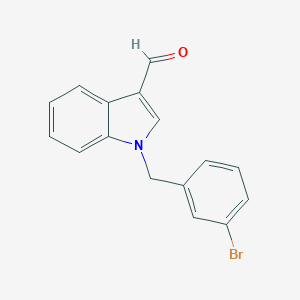
1-(3-bromobenzyl)-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
Compounds like “1-(3-bromobenzyl)-1H-indole-3-carbaldehyde” belong to a class of organic compounds known as bromobenzenes. They are aromatic compounds containing one or more bromine atoms attached to a benzene ring.
Synthesis Analysis
The synthesis of such compounds often involves electrophilic aromatic substitution or nucleophilic aromatic substitution reactions. The specific method would depend on the starting materials and the required product.Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
The chemical reactions involving such compounds can be studied using various spectroscopic techniques. The choice of technique would depend on the nature of the reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its reactivity with various chemical reagents.Wissenschaftliche Forschungsanwendungen
Aromatase Inhibition
1-(3-bromobenzyl)-1H-indole-3-carbaldehyde derivatives have been synthesized and studied for their inhibitory activity against P450 aromatase, which is significant in the field of cancer research, particularly breast cancer. A study by Marchand et al. (1998) describes the synthesis and evaluation of various indole derivatives, including 1-(halobenzyl)-1H-indoles, for their inhibitory effects on aromatase and P45017α enzymes (Marchand et al., 1998).
Synthetic Routes and Crystal Structure
The compound's synthesis and crystal structure have been extensively studied. For instance, Sonar et al. (2006) reported on the crystal structure of a closely related compound, 1-(4-tert-butylbenzyl)-1H-indole-3-carbaldehyde, providing insights into the molecular conformation and interactions of such compounds (Sonar, Parkin, & Crooks, 2006).
Indole Alkaloid Synthesis
The compound is also involved in the synthesis of indole alkaloids, which have various biological activities. McKay et al. (2002) isolated 1,2-bis(1H-indol-3-yl)ethane-1,2-dione, a bisindole alkaloid, from a marine sponge, using 1H-indole-3-carbaldehyde and its bromo derivatives in the synthesis process (McKay, Carroll, Quinn, & Hooper, 2002).
Antifungal Metabolites
In the field of marine biochemistry, indole derivatives, including those related to 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde, have been identified as antifungal metabolites in marine sponges. Li et al. (1994) isolated such compounds from the marine sponge Halichondria sp., indicating their potential as natural antifungal agents (Li, Matsunaga, & Fusetani, 1994).
Medicinal Chemistry and Drug Synthesis
The compound is valuable in medicinal chemistry for synthesizing a variety of bioactive molecules. Yamada et al. (2012) demonstrated its use as an electrophile in nucleophilic substitution reactions, creating diverse indole-3-carbaldehydes with potential pharmacological applications (Yamada, Shinmyo, Nakajou, & Somei, 2012).
Safety And Hazards
The safety and hazards associated with such compounds would depend on their specific chemical structure. Material Safety Data Sheets (MSDS) would provide information on the potential hazards, safe handling procedures, and emergency measures.
Zukünftige Richtungen
The future directions for research on such compounds would depend on their potential applications. For example, if the compound has medicinal properties, future research might focus on improving its efficacy, reducing its side effects, or exploring its mechanism of action.
Eigenschaften
IUPAC Name |
1-[(3-bromophenyl)methyl]indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c17-14-5-3-4-12(8-14)9-18-10-13(11-19)15-6-1-2-7-16(15)18/h1-8,10-11H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPUCTNWXJAVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromobenzyl)-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



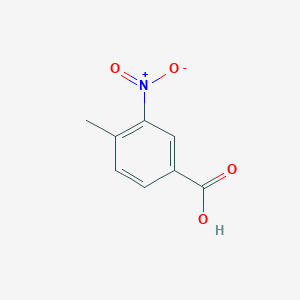
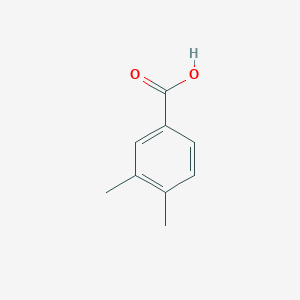
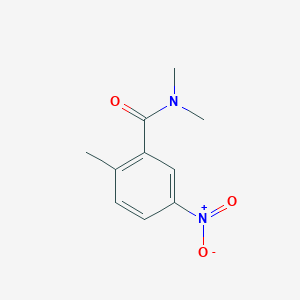
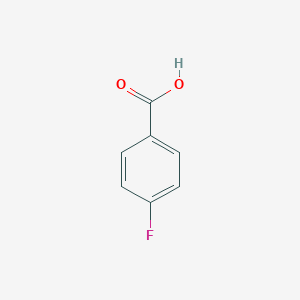
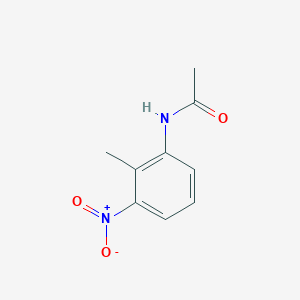
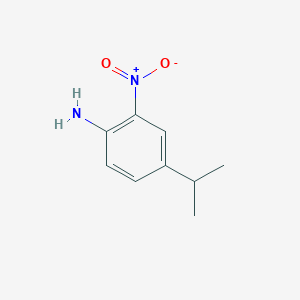
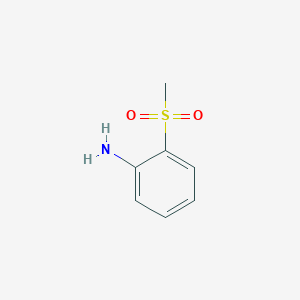
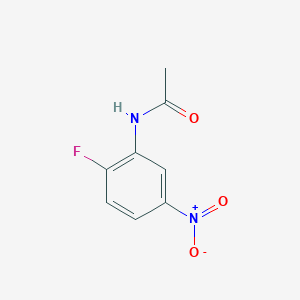
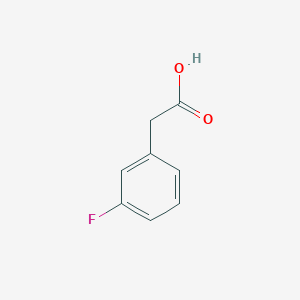
![Pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B181362.png)
